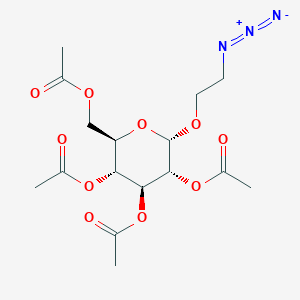
2-Methyl-6-p-tolylpyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-p-tolylpyridine-3-carbohydrazide (2MPTC) is an organic compound belonging to the class of pyridine-3-carbohydrazides. It is a white crystalline solid with a melting point of 128-130 °C. 2MPTC is a versatile compound widely used in various scientific research applications, such as in the synthesis of heterocyclic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions.
Scientific Research Applications
2-Methyl-6-p-tolylpyridine-3-carbohydrazide is widely used in various scientific research applications, such as in the synthesis of heterocyclic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It has also been used as a precursor to various biologically active compounds, such as benzothiazoles, benzimidazoles, and pyrido-2,3-d pyrimidines. In addition, 2-Methyl-6-p-tolylpyridine-3-carbohydrazide has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-tumor agents.
Mechanism of Action
2-Methyl-6-p-tolylpyridine-3-carbohydrazide has been shown to act as a nucleophilic reagent, catalyzing the formation of C-N bonds in the presence of an appropriate acid. The mechanism of action involves the formation of an intermediate carbocation, which is then attacked by the nucleophilic reagent, forming a C-N bond.
Biochemical and Physiological Effects
2-Methyl-6-p-tolylpyridine-3-carbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. In addition, it has been shown to possess anti-inflammatory and analgesic properties, as well as possessing anticonvulsant and anti-tumor activity.
Advantages and Limitations for Lab Experiments
2-Methyl-6-p-tolylpyridine-3-carbohydrazide is a versatile compound that has a wide range of applications in scientific research. Its advantages include its low cost, ease of synthesis, and the fact that it can be used as a reagent in a variety of organic reactions. However, there are some limitations to its use in laboratory experiments. Its toxicity and potential for environmental contamination must be taken into account. In addition, the formation of byproducts during the reaction of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide with an acid can lead to the formation of unwanted side products.
Future Directions
The future of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide research is very promising. It has potential applications in the development of new drugs and in the synthesis of various biologically active compounds. In addition, its use as a catalyst in organic reactions could lead to the development of new and more efficient synthetic pathways. Further research is needed to fully understand the mechanism of action of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide and to better understand its biochemical and physiological effects. Other potential future directions include the development of new methods for the synthesis of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide, the development of new methods for its use as a catalyst in organic reactions, and the development of new applications for 2-Methyl-6-p-tolylpyridine-3-carbohydrazide in the synthesis of biologically active compounds.
Synthesis Methods
2-Methyl-6-p-tolylpyridine-3-carbohydrazide can be synthesized by a two-step process. The first step involves the reaction of p-tolylpyridine and ethyl chloroformate in a solvent such as dichloromethane, followed by the addition of hydrazine hydrate to form 2-Methyl-6-p-tolylpyridine-3-carbohydrazide. The second step involves the reaction of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide with an appropriate acid, such as sulfuric acid, to form the desired product.
properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-3-5-11(6-4-9)13-8-7-12(10(2)16-13)14(18)17-15/h3-8H,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFBVXXQJQCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-p-tolylpyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)



![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)


![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)

